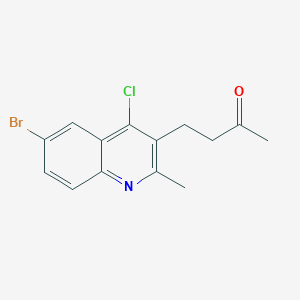

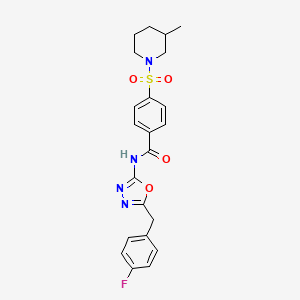

![molecular formula C13H19ClN2 B2991268 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline CAS No. 1226259-88-6](/img/structure/B2991268.png)

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学的研究の応用

Synthetic Chemistry and Material Science Applications

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline and its derivatives play a significant role in synthetic chemistry, serving as precursors or intermediates in the synthesis of complex organic compounds, polymers, and materials with novel properties.

Polyaniline and Polypyrrole Synthesis : The compound is involved in the oxidative polymerization of aniline and pyrrole, leading to the production of conducting polymers. These polymers, such as polyaniline and polypyrrole, exhibit significant electrical conductivity and are used in various applications, including sensors, batteries, and electrochromic devices (Blinova et al., 2007).

Corrosion Inhibition : Derivatives of this compound, such as 4‐Chloro‐N‐(pyridin‐2‐ylmethyl)aniline, have been synthesized and tested as corrosion inhibitors. These compounds demonstrate high efficiency in protecting metals against corrosion in acidic mediums, making them valuable for industrial applications (Fernandes et al., 2019).

Antileishmanial Activity : Research into the antileishmanial properties of pyrazolopyridine derivatives synthesized from 4-chloro-1H-pyrazolo[3,4-b]pyridine and various aniline derivatives has shown promising results. These compounds were tested against Leishmania amazonensis, with some derivatives exhibiting significant activity, highlighting potential applications in developing new antileishmanial drugs (Mello et al., 2004).

Crystal Engineering : The structural flexibility of anilines, including derivatives of this compound, is utilized in crystal engineering to develop materials with potential nonlinear optical (NLO) applications. The ability to form various supramolecular structures through hydrogen bonding and π-π interactions enables the design of materials with desirable optical and electronic properties (Zaman et al., 2001).

将来の方向性

The future directions for research on “4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline” could involve further exploration of its synthesis, chemical reactions, and biological activity. The pyrrolidine ring, which is a part of this compound, is a versatile scaffold for novel biologically active compounds .

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple pathways .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

4-chloro-N-(3-pyrrolidin-1-ylpropyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c14-12-4-6-13(7-5-12)15-8-3-11-16-9-1-2-10-16/h4-7,15H,1-3,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMAVDJZGULKIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCNC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide](/img/structure/B2991185.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2991192.png)

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone](/img/structure/B2991194.png)

![N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2991196.png)

![4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2991202.png)